Potassium tetrahydroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

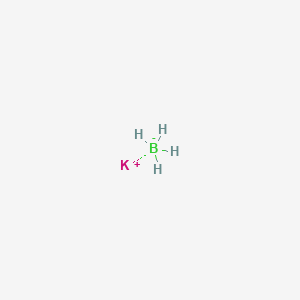

Potassium tetrahydroborate, also known as potassium borohydride, is an inorganic compound with the chemical formula KBH₄. It is a white crystalline solid that is highly soluble in water and is commonly used as a reducing agent in various chemical reactions. The compound is known for its ability to release hydrogen gas upon decomposition, making it a valuable material in hydrogen storage and fuel cell applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium tetrahydroborate can be synthesized through several methods. One common method involves the reaction of potassium hydride (KH) with diborane (B₂H₆) in an ether solvent. The reaction proceeds as follows:

2KH+B2H6→2KBH4

Another method involves the reduction of potassium borate with magnesium hydride (MgH₂) at elevated temperatures. The reaction is as follows:

KBO2+2MgH2→KBH4+2MgO

Industrial Production Methods: Industrial production of this compound typically involves the reaction of potassium hydroxide (KOH) with sodium borohydride (NaBH₄) in an aqueous solution. The reaction is as follows:

KOH+NaBH4→KBH4+NaOH

This method is preferred due to its cost-effectiveness and scalability .

Analyse Des Réactions Chimiques

Hydrolysis

Potassium tetrahydroborate reacts with water, leading to the evolution of hydrogen gas and the formation of potassium metaborate (KBO₂) . The reaction is more rapid under acidic conditions .

KBH4+2H2O→KBO2+4H2

The self-hydrolysis of concentrated potassium borohydride solutions is self-limiting in the absence of a catalyst . Adding potassium hydroxide (KOH) to this compound solutions diminishes self-hydrolysis significantly, as higher pH suppresses hydrogen generation .

Reaction with Acids

This compound reacts with acids, such as hydrochloric acid (HCl), undergoing hydrolysis and releasing hydrogen gas . The heat of reaction of this compound with 0.060 molal HCl has been measured using solution calorimetry .

Reduction of Carbonyl Compounds

This compound is used as a reducing agent for organic and organometallic ketones . The reactivity of this compound can be enhanced by forming lithium borohydride in situ or by stabilizing the borohydride ion with basic alumina .

A catalytic enantioselective 1,2-reduction of enones with this compound can be achieved using a chiral N,N'-dioxide-Sc(III) complex catalyst under mild reaction conditions, yielding optically active allylic alcohols with high enantioselectivities .

Chemical Vapor Generation

This compound is utilized in chemical vapor generation systems for atomic fluorescence spectrometry . It has been found that the efficiency for the generation of cadmium-containing vapor was greatly improved when halogenate, i.e., sodium bromate (NaBrO₃) or sodium iodate (NaIO₃), was added .

Reaction with Iodine

This compound reacts with iodine (I₂) to generate boron triiodide (BI₃) in situ, which acts as an active reductant for nitroarenes . This method allows for the reduction of a wide range of nitroarenes, producing boric acid and potassium iodide upon workup .

Reaction with Metal Halides

This compound can react with metal halides to form borohydride complexes . For example, it reacts with titanocene dichloride in tetrahydrofuran to produce a titanocene derivative .

Controlled Release of Diborane

This compound can be used for the controlled release of diborane (B₂H₆) when reacted with boron trifluoride (BF₃) above room temperature, releasing diborane and potassium fluoride (KF) .

Solubility

Potassium tetraborate is more soluble in water than borax . The solubility of this compound in water leads to rigorous decomposition .

Impact of pH

The pH of potassium tetraborate solutions is alkaline, with a 2% solution having a pH of 9.2 . The pH increases slightly with increasing concentration and diminishes slightly with increasing temperature .

Heats of Hydrolysis and Formation

The heat of reaction of this compound with 0.060 molal HCl has been measured by solution calorimetry . The heat of solution of the hydrolysis products has also been measured and combined with certain literature values .

Reaction with Sodium Borohydride

This compound can be prepared by reacting sodium borohydride and potassium hydroxide in aqueous or alcoholic solutions . The solubility of this compound decreases with the addition of sodium or potassium hydroxide . The addition of an amine, such as n-butylamine, can increase the rate of conversion .

Data Tables

Table 1: Thermodynamic Properties

| Property | Value |

|---|---|

| Molecular Weight | 53.94 g/mol |

| Density | 1.11 g/cm³ |

| Melting Point | 500 °C |

| Bulk Density | 400 kg/m3 |

Table 2: pH of Potassium Tetraborate Solutions

| Concentration (wt %) | pH |

|---|---|

| 2 | 9.2 |

Applications De Recherche Scientifique

Chemical Synthesis

Selective Reducing Agent

Potassium tetrahydroborate is primarily utilized as a selective reducing agent in organic chemistry. It can effectively reduce ketones and aldehydes to their corresponding alcohols without affecting other functional groups. This selectivity makes it invaluable in the synthesis of complex organic molecules.

Key Applications in Synthesis:

- Pharmaceuticals : It is used in the synthesis of several pharmaceuticals, including chloramphenicol, vitamin A, thiopenicol, atropine, and scopolamine .

- Insecticides : Research has shown that this compound can convert citronellal (an aldehyde derived from citronella oil) into citronellol with a yield of 70%, which is useful in developing new insecticides .

Hydrogen Storage Research

This compound has gained attention for its potential in hydrogen storage applications. It can release hydrogen gas upon hydrolysis, making it a candidate for hydrogen fuel cells and other energy-related technologies.

Research Findings:

- Studies indicate that the thermal properties of this compound mixtures can be optimized for better hydrogen release characteristics .

- The compound's ability to form stable complexes with metals enhances its effectiveness in hydrogen storage applications .

Material Science

This compound is also explored in material science for its role in synthesizing advanced materials. Its reducing properties are beneficial in producing nanoparticles and other nanostructured materials.

Applications in Material Science:

- It facilitates the synthesis of metal nanoparticles, which have applications in catalysis and electronics.

- The compound's unique properties allow for the development of novel materials with tailored functionalities .

Case Study 1: Reduction of Organic Compounds

A study demonstrated the effectiveness of this compound as a reducing agent for various organic compounds. The reduction of ferrocenyl aldehyde yielded a 96% success rate using an optimized method involving potassium hydroxide and methanol .

| Compound | Reducing Agent Used | Yield (%) |

|---|---|---|

| Ferrocenyl Aldehyde | This compound | 96 |

| Citronellal | This compound | 70 |

| β-Dimethylaminoethyl(4-chlorophenyl)ketone | This compound | 97 |

Case Study 2: Hydrogen Storage

Research on this compound mixtures indicates that combining it with sodium tetrafluoroborate can improve thermal stability and hydrogen release efficiency, making it suitable for energy applications .

Mécanisme D'action

The mechanism of action of potassium tetrahydroborate involves the transfer of hydride ions (H⁻) to the substrate. The compound acts as a source of hydride ions, which are highly reactive and can reduce various functional groups. The hydride ions are transferred to the substrate, resulting in the formation of the reduced product and the release of hydrogen gas. The molecular targets and pathways involved depend on the specific reaction and substrate being reduced .

Comparaison Avec Des Composés Similaires

- Sodium tetrahydroborate (NaBH₄)

- Lithium tetrahydroborate (LiBH₄)

- Calcium tetrahydroborate (Ca(BH₄)₂)

Comparison:

- Sodium tetrahydroborate: Similar in reactivity and applications, but potassium tetrahydroborate is more soluble in organic solvents.

- Lithium tetrahydroborate: More reactive and has a higher hydrogen content, but is less stable than this compound.

- Calcium tetrahydroborate: Has a higher hydrogen storage capacity, but is less commonly used due to its higher cost and lower reactivity .

This compound stands out due to its balance of reactivity, stability, and cost-effectiveness, making it a versatile and valuable compound in various scientific and industrial applications.

Propriétés

Formule moléculaire |

BH4K |

|---|---|

Poids moléculaire |

53.94 g/mol |

Nom IUPAC |

potassium;boranuide |

InChI |

InChI=1S/BH4.K/h1H4;/q-1;+1 |

Clé InChI |

ICRGAIPBTSPUEX-UHFFFAOYSA-N |

SMILES canonique |

[BH4-].[K+] |

Synonymes |

KBH4 potassium borohydride potassium tetrahydroborate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.